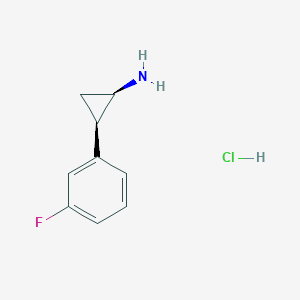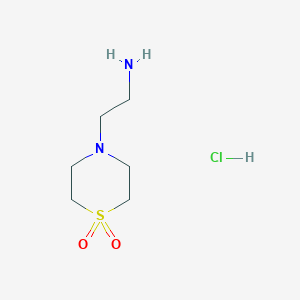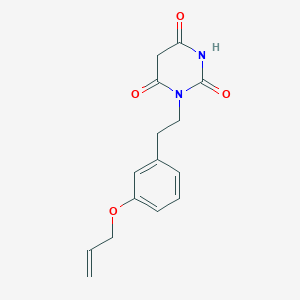
(1R,2R)-2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(3-fluorofenil)ciclopropano-1-amina clorhidrato es un compuesto químico que pertenece a la clase de derivados de ciclopropano. Se caracteriza por la presencia de un grupo fluorofenilo unido a un anillo de ciclopropano, que a su vez está unido a un grupo amina. La forma de sal de clorhidrato mejora su solubilidad en agua, haciéndolo adecuado para diversas aplicaciones en investigación científica e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1R,2R)-2-(3-fluorofenil)ciclopropano-1-amina clorhidrato generalmente implica la ciclopropanación de alquenos utilizando carbenos o intermediarios carbenoides. Un método común es la reacción de alquenos con diclorocarbeno, generado in situ a partir de cloroformo e hidróxido de potasio . Otro enfoque involucra el uso de la reacción de Simmons-Smith, donde se utiliza diyodometano y un par cinc-cobre para formar el anillo de ciclopropano .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar reacciones de ciclopropanación a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(1R,2R)-2-(3-fluorofenil)ciclopropano-1-amina clorhidrato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados de ciclopropanona.
Reducción: Las reacciones de reducción pueden convertir el grupo amina en otros grupos funcionales como la hidroxilamina.
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como bromo o cloro para reacciones de halogenación.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ciclopropanona, mientras que la reducción puede producir derivados de hidroxilamina.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(3-fluorofenil)ciclopropano-1-amina clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas y la unión a receptores.
Industria: El compuesto se puede utilizar en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (1R,2R)-2-(3-fluorofenil)ciclopropano-1-amina clorhidrato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo fluorofenilo mejora su afinidad de unión a estos objetivos, mientras que el anillo de ciclopropano proporciona rigidez estructural. Esta combinación permite que el compuesto module eficazmente la actividad de sus objetivos, lo que lleva a los efectos biológicos deseados .
Comparación Con Compuestos Similares
Compuestos similares
(1R,2S)-2-(3,4-Difluorofenil)ciclopropanamina clorhidrato: Este compuesto tiene una estructura similar pero con un átomo de flúor adicional en el anillo fenilo.
Espirociclopropanos: Estos compuestos contienen un anillo de ciclopropano fusionado a otro sistema de anillo, proporcionando propiedades estructurales y químicas únicas.
Unicidad
(1R,2R)-2-(3-fluorofenil)ciclopropano-1-amina clorhidrato es único debido a su estereoquímica específica y la presencia de un solo átomo de flúor en el anillo fenilo. Esta configuración imparte propiedades químicas y biológicas distintas, haciéndolo valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C9H11ClFN |
|---|---|
Peso molecular |
187.64 g/mol |
Nombre IUPAC |
(1R,2R)-2-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9-;/m1./s1 |
Clave InChI |
HZAULGOGPQNNCA-VTLYIQCISA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1N)C2=CC(=CC=C2)F.Cl |
SMILES canónico |
C1C(C1N)C2=CC(=CC=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B11732748.png)

![2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid](/img/structure/B11732772.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11732787.png)
![(1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol](/img/structure/B11732791.png)
![benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732797.png)
![1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732800.png)


![(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B11732810.png)
![N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732814.png)

![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732838.png)
